N-(4-ETHOXYPHENYL)-6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of the atoms in the molecule and the types of bonds between them. This would typically be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the amine group might participate in acid-base reactions, the ether group could undergo cleavage under acidic conditions, and the aromatic rings might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure and functional groups. These might include its solubility in various solvents, melting point, boiling point, acidity or basicity, and reactivity .Scientific Research Applications
Organic Light-Emitting Device (OLED) Applications
Quinoline derivatives, particularly 1,8-naphthalimide-based compounds, have been studied for their applications in OLEDs. These compounds exhibit red-emissive properties and are promising materials for standard-red OLEDs due to their satisfactory chromaticity and suppressed intermolecular interactions, leading to enhanced device performance (Luo et al., 2015).
Anticancer Properties
Quinazoline derivatives have been identified as potent apoptosis inducers and have shown efficacy as anticancer agents with high blood-brain barrier penetration, demonstrating their potential in treating various cancers, including breast cancer and mouse xenograft cancer models (Sirisoma et al., 2009).
PET Imaging Agents for Tumor Detection
Novel F-18 labeled 4-aminoquinazoline derivatives have been synthesized and evaluated for their potential as PET imaging agents in tumor detection. These compounds exhibit favorable biodistribution and tumor uptake ratios, suggesting their promise in PET imaging applications (Chen et al., 2012).
Fluorescence Studies for Molecular Probes
Quinolin-4(1H)-one derivatives have been explored for their cytotoxic activities against cancer cell lines and fluorescence properties, indicating their potential as molecular fluorescent probes for bioimaging applications (Kadrić et al., 2014).
Antioxidant Properties
Ethoxyquin, a related quinoline derivative, has been studied for its antioxidant properties, particularly in animal feed, to protect against lipid peroxidation. Despite some concerns regarding its toxicity, ethoxyquin demonstrates significant antioxidant effects, highlighting the potential for similar compounds to be used in various applications requiring antioxidative properties (Blaszczyk et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-3-30-19-9-7-18(8-10-19)27-24-21-14-17(25)6-13-22(21)26-15-23(24)31(28,29)20-11-4-16(2)5-12-20/h4-15H,3H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINGJTKOPVDVFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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